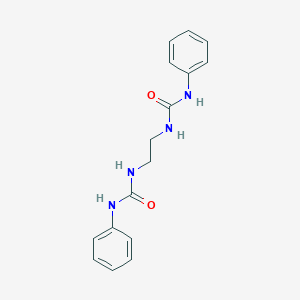![molecular formula C15H19N3O6S2 B240999 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide, also known as PAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAP-1 belongs to the class of isothiazolidinone derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is not fully understood. However, it has been suggested that 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to exhibit analgesic effects by reducing pain sensitivity.
実験室実験の利点と制限
One of the advantages of using 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its high purity and stability. 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide may have potential applications in the treatment of cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide and to explore its potential therapeutic applications.
合成法
The synthesis of 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-(4-aminophenyl)sulfonyl-piperazine with acetic anhydride and 3-isothiazolidinone-1,1-dioxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified using column chromatography to obtain 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in high yield and purity.
科学的研究の応用
2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied in various scientific research fields due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and analgesic effects. 2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
分子式 |
C15H19N3O6S2 |
分子量 |
401.5 g/mol |
IUPAC名 |
2-[4-(4-acetylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C15H19N3O6S2/c1-12(19)16-7-9-17(10-8-16)26(23,24)14-4-2-13(3-5-14)18-15(20)6-11-25(18,21)22/h2-5H,6-11H2,1H3 |
InChIキー |
FLWIRVBRMVQAOE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
正規SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)




![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
